An In-depth Technical Guide to the Chemical Synthesis of Famotidine Sulfamoyl Propanamide (Famotidine Impurity C)
An In-depth Technical Guide to the Chemical Synthesis of Famotidine Sulfamoyl Propanamide (Famotidine Impurity C)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Famotidine Sulfamoyl Propanamide, a known impurity of the H2 receptor antagonist, Famotidine. This document, designated as Famotidine Impurity C or Famotidine Related Compound C, details a plausible synthetic pathway derived from degradation studies of the active pharmaceutical ingredient. It includes experimental protocols, quantitative data, and characterization details to support research, impurity profiling, and drug development activities.
Introduction
Famotidine, chemically known as N'-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide, is a potent histamine H2 receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. During its synthesis, storage, or under certain physiological conditions, various related substances or impurities can form. One such critical impurity is Famotidine Sulfamoyl Propanamide, with the chemical name [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide. The presence and quantity of this impurity are strictly regulated by pharmacopeias, making its synthesis and characterization essential for analytical reference and safety assessment.
This guide outlines a synthetic method based on the controlled alkaline hydrolysis of famotidine, as suggested by degradation pathway studies.[1]
Synthetic Pathway
The synthesis of Famotidine Sulfamoyl Propanamide (Famotidine Impurity C) can be achieved through the selective hydrolysis of the propanimidamide functional group of famotidine. This transformation is effectively carried out under controlled basic conditions.
A study on the degradation of famotidine revealed that treatment with 2 M sodium hydroxide leads to the formation of Famotidine Sulfamoyl Propanamide (2) along with other degradation products.[1] This provides a viable, albeit non-optimized, route for the laboratory-scale synthesis of this impurity.
Caption: Synthetic pathway for Famotidine Sulfamoyl Propanamide.
Experimental Protocol
The following protocol is a plausible method for the synthesis of Famotidine Sulfamoyl Propanamide based on published degradation studies.[1] Researchers should consider this a starting point and may need to optimize reaction conditions and purification methods to achieve desired yields and purity.
3.1. Materials and Equipment
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Famotidine
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Sodium Hydroxide (NaOH)
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Deionized Water
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Hydrochloric Acid (HCl) for neutralization
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Ethyl Acetate
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Brine Solution
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Anhydrous Sodium Sulfate (Na2SO4)
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Round-bottom flask
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Magnetic stirrer and stir bar
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pH meter or pH strips
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
3.2. Synthesis Procedure: Alkaline Hydrolysis of Famotidine
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Dissolution: Dissolve a known quantity of Famotidine in a 2 M aqueous solution of sodium hydroxide in a round-bottom flask with stirring. The exact concentration of famotidine will need to be determined empirically, but a starting point of 10-20 mg/mL can be considered.
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Reaction: Stir the reaction mixture at room temperature. The progress of the hydrolysis should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to maximize the formation of the desired impurity and minimize its further degradation.
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Neutralization: Once the desired conversion is achieved, carefully neutralize the reaction mixture to a pH of approximately 7.0 by the dropwise addition of dilute hydrochloric acid while cooling the flask in an ice bath.
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Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.
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Washing and Drying: Combine the organic extracts and wash them with a brine solution. Dry the organic layer over anhydrous sodium sulfate.
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Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
3.3. Purification
The crude product will likely be a mixture of unreacted famotidine, the desired Famotidine Sulfamoyl Propanamide, and other degradation products. Purification can be achieved by column chromatography on silica gel. The appropriate solvent system for elution must be determined experimentally, likely involving a polar mobile phase such as a mixture of dichloromethane and methanol or ethyl acetate and methanol.
Quantitative Data
| Parameter | Value |
| Starting Material (Famotidine) | TBD |
| Reagent (NaOH) | 2 M |
| Reaction Time | TBD |
| Reaction Temperature | Room Temp |
| Yield of Crude Product | TBD |
| Yield of Purified Product | TBD |
| Purity (by HPLC) | TBD |
| TBD: To Be Determined experimentally. |
Characterization Data
The structural confirmation of the synthesized Famotidine Sulfamoyl Propanamide is crucial. Below is a summary of the expected analytical data for this compound.
Table of Physicochemical and Spectroscopic Data
| Property | Data | Reference |
| Chemical Name | [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide | |
| Common Names | Famotidine Impurity C, Famotidine Related Compound C | [2] |
| Molecular Formula (Free Base) | C₈H₁₄N₆O₃S₃ | |
| Molecular Weight (Free Base) | 338.43 g/mol | [3] |
| CAS Number (Free Base) | 106433-44-7 | [3] |
| Molecular Formula (HCl Salt) | C₈H₁₅ClN₆O₃S₃ | [3] |
| Molecular Weight (HCl Salt) | 374.89 g/mol | [3] |
| CAS Number (HCl Salt) | 76824-17-4 | [3] |
| Appearance | White Powder | [2] |
5.1. Spectroscopic Data
While complete, detailed spectra are not publicly available, commercial suppliers of this reference standard confirm its structure using the following techniques. The expected key signals are inferred from the known structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the thiazole ring proton, the methylene protons adjacent to the sulfur atoms and the carbonyl group, and exchangeable protons of the guanidine and sulfamoyl groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would correspond to the carbons of the thiazole ring, the guanidine carbon, the carbonyl carbon of the amide, and the methylene carbons.
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 339.0 for the free base).
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FTIR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands would be expected for N-H stretching (amines and amides), C=O stretching (amide), S=O stretching (sulfonamide), and C=N stretching (guanidine). The FTIR spectrum of famotidine shows prominent bands for amines and amides around 3100-3400 cm⁻¹.[4]
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of Famotidine Impurity C.
Conclusion
This technical guide provides a foundational method for the synthesis of Famotidine Sulfamoyl Propanamide (Famotidine Impurity C) based on existing literature on famotidine degradation. The outlined protocol for alkaline hydrolysis serves as a starting point for laboratory preparation of this important reference standard. Further experimental optimization of reaction conditions and purification procedures is necessary to establish a robust and high-yielding synthetic process. The provided characterization data can be used as a benchmark for confirming the identity and purity of the synthesized material, which is critical for its use in analytical method development and drug stability studies.
References
- 1. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
